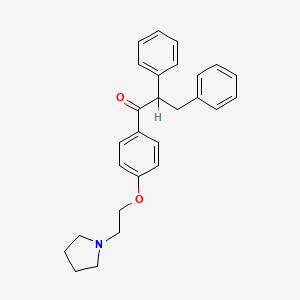
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is an organophosphorus compound with the molecular formula C10H19O3P. It is characterized by the presence of a phosphonate group attached to a 3-methylpenta-1,2-dien-1-yl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne or allene precursor under controlled conditions. One common method involves the use of ethane-1,2-diamine as a reagent . The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonate oxides, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (4-methylpenta-1,2-dien-1-yl)phosphonate: Similar in structure but with a different position of the methyl group.
Diethyl (1,3-dithian-2-yl)phosphonate: Contains a dithiane ring instead of the allene moiety.
Diethyl (3-methylbuta-1,2-dien-1-yl)phosphonate: Similar but with a shorter carbon chain.
Uniqueness
Diethyl (3-methylpenta-1,2-dien-1-yl)phosphonate is unique due to its specific allene structure, which imparts distinct reactivity and properties compared to other phosphonate compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
32395-12-3 |
|---|---|
Molekularformel |
C10H19O3P |
Molekulargewicht |
218.23 g/mol |
InChI |
InChI=1S/C10H19O3P/c1-5-10(4)8-9-14(11,12-6-2)13-7-3/h9H,5-7H2,1-4H3 |
InChI-Schlüssel |
FPNYTCLMOFTVFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C=CP(=O)(OCC)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
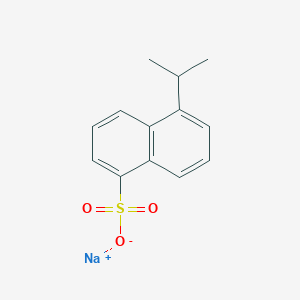
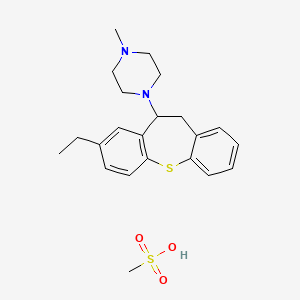
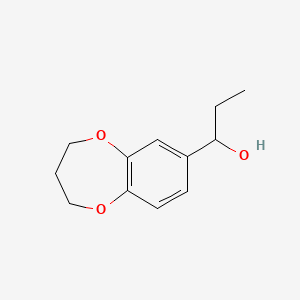
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
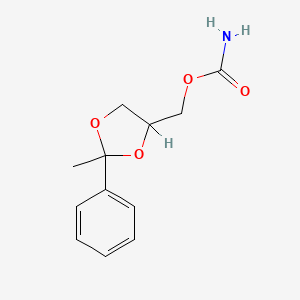

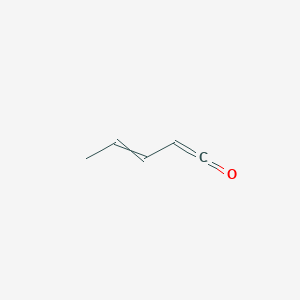
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
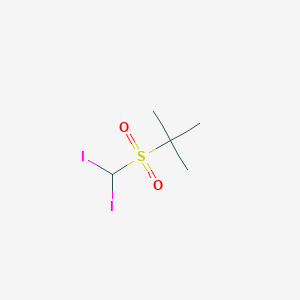
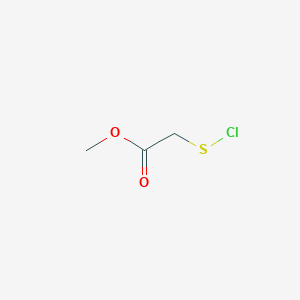
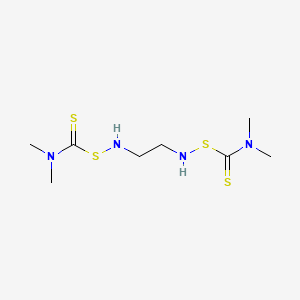
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
